molecular formula C8H8NO2- B8415963 4-Picolylacetate

4-Picolylacetate

Cat. No.: B8415963
M. Wt: 150.15 g/mol
InChI Key: WSXGQYDHJZKQQB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

4-Picolylacetate, systematically named ethyl 2-(pyridin-4-yl)acetate (CAS: 22536-63-6), is an organic compound featuring a pyridine ring substituted at the 4-position with an acetoxyethyl group. Its molecular formula is C₉H₁₁NO₂, and it is commonly utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and coordination chemistry ligands due to its dual functional groups (ester and pyridine) . Synonyms include 4-Pyridylacetic acid ethyl ester and Ethyl pyridine-4-acetate, reflecting variations in nomenclature conventions . While direct applications of this compound are sparsely documented in the provided evidence, its structural features suggest utility in catalysis, metal-organic frameworks, and bioactive molecule synthesis.

Properties

Molecular Formula

C8H8NO2-

Molecular Weight

150.15 g/mol

IUPAC Name

3-pyridin-4-ylpropanoate

InChI

InChI=1S/C8H9NO2/c10-8(11)2-1-7-3-5-9-6-4-7/h3-6H,1-2H2,(H,10,11)/p-1

InChI Key

WSXGQYDHJZKQQB-UHFFFAOYSA-M

Canonical SMILES

C1=CN=CC=C1CCC(=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize 4-picolylacetate’s properties and reactivity, it is compared to structurally related pyridine derivatives and esters (Table 1).

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Compound Name Molecular Formula Substituent Position Key Functional Groups Notable Properties/Applications
This compound C₉H₁₁NO₂ Pyridin-4-yl Ester, pyridine Ligand synthesis, intermediates
Ethyl 2-pyridylacetate C₉H₁₁NO₂ Pyridin-2-yl Ester, pyridine Altered reactivity due to steric effects
Methyl 4-pyridylacetate C₈H₉NO₂ Pyridin-4-yl Ester, pyridine Smaller ester group; higher volatility
4-Pyridineacetic acid C₇H₇NO₂ Pyridin-4-yl Carboxylic acid Acid-base reactivity; metal chelation

Key Findings:

Substituent Position Effects :

  • This compound (4-position pyridine) exhibits distinct electronic properties compared to its 2-pyridyl isomer (e.g., Ethyl 2-pyridylacetate). The 4-position substituent allows for linear conjugation, enhancing resonance stabilization, whereas 2-substituted analogs face steric hindrance near the nitrogen lone pair .
  • 4-Pyridyl derivatives generally show higher thermal stability than 2- or 3-substituted isomers due to reduced steric strain .

Ester vs. Acid Functionality: Compared to 4-pyridineacetic acid, this compound’s ester group reduces polarity, improving solubility in organic solvents. This makes it preferable for reactions requiring non-aqueous conditions . The carboxylic acid analog (4-pyridineacetic acid) demonstrates stronger metal-binding affinity, making it suitable for coordination chemistry, whereas this compound is more reactive in nucleophilic acyl substitutions .

Ester Chain Length :

  • Methyl 4-pyridylacetate (shorter alkyl chain) has a lower boiling point and higher volatility than this compound, impacting its handling in synthetic protocols .

Methodological Approaches in Comparative Studies

Comparative analyses rely on advanced analytical techniques, as outlined in the provided evidence:

  • Nuclear Magnetic Resonance (NMR) : Used to differentiate substituent positions (e.g., ¹H NMR chemical shifts for pyridin-4-yl vs. pyridin-2-yl protons) .
  • Mass Spectrometry (MS) : HRMS data confirm molecular formulas, distinguishing isomers like ethyl 2-pyridylacetate from this compound .
  • Elemental Analysis : Validates purity and composition, critical for reproducibility in synthetic chemistry .
  • Chemical Analysis Challenges: As noted in REACH guidelines, analytical methods may yield ambiguous results for complex mixtures, emphasizing the need for complementary techniques (e.g., chromatography paired with spectroscopy) .

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